molecular formula C13H26N2O2 B12819526 Tert-butyl 3,3-diethylpiperazine-1-carboxylate

Tert-butyl 3,3-diethylpiperazine-1-carboxylate

Cat. No.: B12819526
M. Wt: 242.36 g/mol
InChI Key: KONYVZVKQLDQCF-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-diethylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-diethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and diethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-diethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 3,3-diethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-diethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an enzyme inhibitor, preventing the enzyme from catalyzing its substrate, or as a receptor agonist/antagonist, altering the receptor’s response to its ligand.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
  • Tert-butyl 2,3-dimethylpiperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl 3,3-diethylpiperazine-1-carboxylate is unique due to the presence of diethyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3,3-diethylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-13(7-2)10-15(9-8-14-13)11(16)17-12(3,4)5/h14H,6-10H2,1-5H3

InChI Key

KONYVZVKQLDQCF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCN1)C(=O)OC(C)(C)C)CC

Origin of Product

United States

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